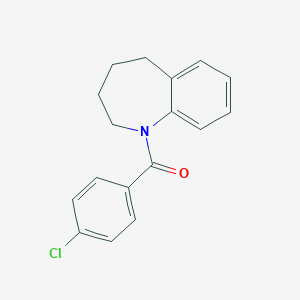
1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is a chemical compound that belongs to the class of benzazepines. It has been studied extensively for its potential therapeutic applications in various fields of medicine.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also act by increasing the levels of certain neurotransmitters in the brain, thereby improving mood and reducing symptoms of depression.
Biochemical and Physiological Effects:
1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which are involved in regulating mood and emotions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine in lab experiments is its high potency and specificity. It has been found to exhibit significant activity against cancer cells at low concentrations. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It may cause adverse effects in healthy cells, which may limit its therapeutic potential.
Orientations Futures
There are several potential future directions for the research of 1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine. One direction is to study its potential use in combination with other drugs for the treatment of cancer. Another direction is to investigate its potential use in treating other neurological disorders, such as Alzheimer's disease. Additionally, further studies may be needed to determine its safety and efficacy in humans, which may pave the way for its clinical use in the future.
Conclusion:
In conclusion, 1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is a chemical compound that has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant activity against cancer cells and may also have potential use in treating neurological disorders. While it has several advantages for lab experiments, its potential toxicity may limit its therapeutic potential. Further research is needed to determine its safety and efficacy in humans and to explore its potential use in combination with other drugs or for the treatment of other diseases.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine involves the reaction of 4-chlorobenzoyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine. The reaction yields the desired product in good yield and purity.
Applications De Recherche Scientifique
1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant activity against cancer cells, particularly in breast cancer. It has also been studied for its potential use in treating neurological disorders such as Parkinson's disease and depression.
Propriétés
Nom du produit |
1-(4-chlorobenzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepine |
|---|---|
Formule moléculaire |
C17H16ClNO |
Poids moléculaire |
285.8 g/mol |
Nom IUPAC |
(4-chlorophenyl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone |
InChI |
InChI=1S/C17H16ClNO/c18-15-10-8-14(9-11-15)17(20)19-12-4-3-6-13-5-1-2-7-16(13)19/h1-2,5,7-11H,3-4,6,12H2 |
Clé InChI |
TUHHRVOIMGMMSL-UHFFFAOYSA-N |
SMILES |
C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[1-(Methoxycarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]amino}-4-oxobutanoic acid](/img/structure/B270546.png)


![N-(6-acetyl-1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B270553.png)
![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]anthra-9,10-quinone](/img/structure/B270554.png)

![2-hydroxy-N-(4-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B270559.png)
![N~1~-[3-methoxy-4-(2-morpholino-2-oxoethoxy)phenyl]-1-adamantanecarboxamide](/img/structure/B270561.png)

![N-[2-(2-sulfanyl-1H-benzimidazol-1-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B270563.png)
![8-[(4-phenylpiperazin-1-yl)sulfonyl]-6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinolin-3(2H)-one](/img/structure/B270566.png)
![methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270567.png)
![6H-[1,3]dioxolo[4,5-g][1,4]benzoxazin-7(8H)-one](/img/structure/B270568.png)
![[4-(4-Acetylpiperazin-1-yl)-3-methylphenyl]amine](/img/structure/B270569.png)